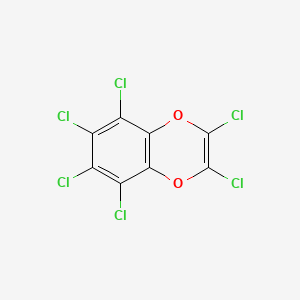

2,3,5,6,7,8-Hexachloro-1,4-benzodioxine

Description

2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is a polychlorinated derivative of 1,4-benzodioxine, featuring six chlorine substituents at positions 2, 3, 5, 6, 7, and 6. Chlorinated benzodioxins are typically associated with high thermal stability and environmental persistence due to their halogenated aromatic framework . For instance, nitro-substituted benzodioxins like 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) exhibit high-energy-density characteristics, suggesting that halogenation may similarly influence stability and reactivity .

Properties

CAS No. |

63352-52-3 |

|---|---|

Molecular Formula |

C8Cl6O2 |

Molecular Weight |

340.8 g/mol |

IUPAC Name |

2,3,5,6,7,8-hexachloro-1,4-benzodioxine |

InChI |

InChI=1S/C8Cl6O2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |

InChI Key |

WATWTWVARQDWQV-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=C(O2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine typically involves the chlorination of benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzodioxine ring.

Industrial Production Methods

On an industrial scale, the production of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexachloro-1,4-benzodioxine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Partially dechlorinated benzodioxine derivatives.

Substitution: Hydroxylated or aminated benzodioxine derivatives.

Scientific Research Applications

2,3,5,6,7,8-Hexachloro-1,4-benzodioxine has several scientific research applications, including:

Environmental Science: Used as a model compound to study the environmental fate and degradation of chlorinated organic pollutants.

Industrial Chemistry: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Biological Studies: Investigated for its potential effects on biological systems, including its toxicity and interaction with cellular components.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it may interfere with enzyme activities and signaling pathways, contributing to its toxic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine and related compounds:

Key Differences and Implications

Substituent Effects :

- The hexachloro configuration in the target compound contrasts with TNBD ’s nitro groups, which confer explosive properties . Chlorination likely enhances lipophilicity and environmental persistence compared to nitro derivatives.

- Endosulfan II and Lindane share high chlorine content but differ in core structure (dioxathiepin vs. cyclohexane), leading to distinct pesticidal mechanisms and toxicological profiles .

Applications :

- While TNBD is used in energetic materials, Hcdbco (CAS 51936-55-1) serves as a flame retardant due to its bromine and chlorine content . The target compound’s lack of nitro or bromine groups may limit similar applications.

Toxicity and Environmental Impact: Chlorinated dioxins are notorious for bioaccumulation and toxicity. Lindane’s isomer-specific activity highlights the importance of substitution patterns, suggesting that the target compound’s chlorine arrangement may influence its ecological risks .

Research Findings from Analogues

- Thermal Stability : TNBD exhibits a decomposition temperature of 248°C, attributed to its nitro groups . The target compound’s chlorine substituents may increase thermal stability further due to stronger C-Cl bonds.

- Synthetic Challenges : Benzodioxine derivatives often require multi-step syntheses. For example, TNBD is prepared via nitration of dihydrodioxine precursors , whereas chlorinated analogs may involve electrophilic substitution or halogenation under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.